4-(3-Bromopropyl)-1,1'-biphenyl
Description
4-(3-Bromopropyl)-1,1'-biphenyl is a brominated biphenyl derivative featuring a three-carbon alkyl chain terminating in a bromine atom at the para position of one phenyl ring. This structure positions it as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or polymer chemistry. While direct physicochemical data for this compound are unavailable in the provided evidence, insights can be extrapolated from structurally analogous brominated biphenyls discussed in the literature. For instance, brominated biphenyls are widely employed in pharmaceuticals, materials science, and as precursors for functionalized polymers due to their reactivity and stability .
Properties
Molecular Formula |
C15H15Br |
|---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H15Br/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
InChI Key |
XVVHQWMABZYUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1,1’-biphenyl typically involves the bromination of 4-propyl-1,1’-biphenyl. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production methods for 4-(3-Bromopropyl)-1,1’-biphenyl are similar to laboratory synthesis but are scaled up. The process involves the same bromination reaction but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include cyclohexyl derivatives and partially hydrogenated biphenyls.
Scientific Research Applications
4-(3-Bromopropyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used to modify biomolecules for various applications, including drug delivery and diagnostics.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)-1,1’-biphenyl involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The biphenyl core can participate in various electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparison with Similar Compounds
Table 1: Key Properties of Compared Compounds
Note: Data for 4-(3-Bromopropyl)-1,1'-biphenyl are theoretical due to lack of direct evidence.
Reactivity and Electronic Effects
- Alkyl Chain Length: The bromopropyl group in the target compound provides a longer alkyl spacer compared to the bromomethyl groups in 4,4'-Bis(Bromomethyl)-1,1'-biphenyl . This may enhance solubility in non-polar solvents but reduce electrophilicity at the benzylic position.
- Halogen Diversity : Unlike 3-Bromo-4-iodo-1,1'-biphenyl , which contains bromine and iodine (offering dual reactivity in cross-coupling), the target compound’s single bromine limits its utility to bromine-specific reactions (e.g., Suzuki-Miyaura couplings).
- Functional Groups : The ketone in 1-(4-Bromophenyl)-3-(3-methylphenyl)propan-1-one enables condensation or nucleophilic attacks, whereas the bromopropyl group in the target compound is more suited for alkylation or elimination reactions.
Research Findings and Limitations
- Thermal Stability : Brominated biphenyls like 4,4'-Bis(Bromomethyl)-1,1'-biphenyl exhibit moderate thermal stability (~200°C), suggesting similar behavior for the target compound.
- Synthetic Challenges : The longer alkyl chain in 4-(3-Bromopropyl)-1,1'-biphenyl may complicate purification compared to shorter-chain analogs.
Biological Activity
4-(3-Bromopropyl)-1,1'-biphenyl is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of 4-(3-bromopropyl)-1,1'-biphenyl typically involves bromination and subsequent coupling reactions. The compound can be synthesized via a palladium-catalyzed cross-coupling reaction, which is a common method for forming biphenyl derivatives.
Biological Activity
The biological activity of 4-(3-bromopropyl)-1,1'-biphenyl has been investigated in various studies, focusing on its cytotoxicity and antimicrobial properties.
Cytotoxicity
In vitro studies have demonstrated that 4-(3-bromopropyl)-1,1'-biphenyl exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines. The IC50 values indicate that the compound's effectiveness varies based on the specific cell line tested:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 16.23 ± 0.81 |
| SK-Hep-1 | 17.94 ± 0.89 |
These results suggest that the compound may interfere with cellular proliferation pathways, although further mechanistic studies are required to elucidate the exact mechanisms involved.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of 4-(3-bromopropyl)-1,1'-biphenyl. It has been found to exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for several pathogens are summarized below:
| Pathogen | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 0.15 |
These findings indicate that the compound could serve as a lead in developing new antimicrobial agents.
The mechanism by which 4-(3-bromopropyl)-1,1'-biphenyl exerts its biological effects appears to involve multiple pathways:
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : Increased ROS levels have been observed in treated cells, indicating oxidative stress as a potential mechanism for its cytotoxic effects.
- Inhibition of Key Enzymes : Preliminary data suggest inhibition of certain kinases involved in cell proliferation and survival pathways.
Case Studies
Several case studies have documented the biological effects of 4-(3-bromopropyl)-1,1'-biphenyl:
- Study on Breast Cancer Cells : A study evaluated the effect of this compound on MDA-MB-231 cells and reported a significant reduction in cell viability after treatment for 24 hours.
- Antimicrobial Efficacy : Another study focused on its antibacterial properties against resistant strains and found it effective at concentrations lower than those of established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
